An In-Depth Technical Guide to Trioctylphosphine Oxide (TOPO)
An In-Depth Technical Guide to Trioctylphosphine Oxide (TOPO)
For Researchers, Scientists, and Drug Development Professionals
Trioctylphosphine oxide (TOPO) is an organophosphorus compound with the chemical formula OP(C₈H₁₇)₃.[1] It is a white, air-stable solid at room temperature and is widely utilized in chemical synthesis and materials science.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety protocols associated with TOPO.
Chemical and Physical Properties
TOPO's utility stems from its unique combination of being a highly polar, Lewis basic molecule with long, nonpolar alkyl chains. This amphiphilic character allows it to coordinate with metal ions while remaining soluble in nonpolar organic solvents.[1] The key physical and chemical properties of Trioctylphosphine oxide are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₄H₅₁OP | [1][2][3][4] |
| Molecular Weight | 386.63 g/mol | [2][3][4] |
| Appearance | White crystalline powder/solid | [1][3] |
| Melting Point | 50-54 °C | [1] |
| Boiling Point | 201-202 °C at 2 mmHg | [3][5] |
| Solubility | Insoluble in water; Soluble in organic solvents like toluene and chloroform | [2] |
| CAS Number | 78-50-2 | [1][2][3][4] |
Synthesis of Trioctylphosphine Oxide
The most common method for the synthesis of Trioctylphosphine oxide is through the oxidation of trioctylphosphine. Industrially, trioctylphosphine is often produced from the reaction of 1-octene with phosphine gas, followed by oxidation.
A general representation of the synthesis workflow is depicted below:
Experimental Protocol: Synthesis of Trioctylphosphine Oxide from 1-Octene and Phosphine
The following protocol is based on patent literature and involves hazardous materials. It should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety measures.
Materials:
-
1-Octene
-
Phosphine gas
-
2,2'-Azobis(2,4-dimethylvaleronitrile) (initiator)
-
Toluene
-
30% Hydrogen peroxide
-
Methanol or methylated spirits
Procedure: [6]
-
Preparation of Trioctylphosphine:
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Charge a one-liter reaction vessel with 560 g (5 moles) of 1-octene.
-
Deoxygenate the 1-octene by bubbling nitrogen gas through it for two hours.
-
Heat the solution to 70°C and saturate it with phosphine gas.
-
Add a solution of 1.0 g (4 mmol) of 2,2'-azobis(2,4-dimethylvaleronitrile) in 4 ml of toluene to initiate the reaction.
-
Continuously pass phosphine gas into the solution for 6.5 hours. Add further aliquots of the initiator (0.5 g in 2 ml of toluene) every 50 minutes.
-
After the reaction is complete, purge the system with nitrogen to remove any unreacted phosphine.
-
-
Oxidation to Trioctylphosphine Oxide:
-
To the crude trioctylphosphine solution, add 30 ml of water and 150 ml of methylated spirits.
-
Slowly add 30% hydrogen peroxide to the well-stirred solution, maintaining the temperature below 30°C by external cooling.
-
After the oxidation is complete, the product can be isolated through appropriate workup procedures, such as extraction and solvent removal, to yield trioctylphosphine oxide as a colorless solid.
-
Applications of Trioctylphosphine Oxide
Trioctylphosphine oxide has several key applications in research and industry:
-
Solvent Extraction: TOPO is extensively used as an extractant for various metals, most notably uranium, from acidic solutions.[7] Its high affinity for metal ions and solubility in organic solvents make it an effective agent for separating and purifying metals from ore leachates and other complex mixtures.[7][8]
-
Nanoparticle Synthesis: TOPO is a crucial component in the synthesis of high-quality quantum dots (e.g., CdSe).[1][9] It serves as a high-boiling point solvent and a capping ligand that coordinates to the surface of the growing nanoparticles, controlling their size, shape, and preventing aggregation.[5][8]
-
Coordination Chemistry: As a Lewis base, TOPO can act as a ligand in various coordination complexes, which has applications in catalysis and materials science.[2]
-
Polymer Chemistry: It can be used as a plasticizer and flame retardant in some polymer formulations.
Experimental Protocol: Synthesis of CdSe Quantum Dots using TOPO
This protocol describes a common method for synthesizing Cadmium Selenide (CdSe) quantum dots where TOPO is used as a solvent and capping agent. This procedure should be conducted in a fume hood with appropriate personal protective equipment.
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Trioctylphosphine oxide (TOPO)
-
Tetradecylphosphonic acid (TDPA)
-
Toluene
-
Methanol
Procedure: [10]
-
Preparation of Selenium Precursor:
-
In a glovebox or under an inert atmosphere, dissolve 0.53 mmol of Selenium powder in 2.4 ml of Trioctylphosphine (TOP) by heating to 150°C with stirring.
-
Cool the Se/TOP solution to room temperature.
-
-
Synthesis of CdSe Quantum Dots:
-
In a three-neck round-bottom flask, combine 0.4 mmol of Cadmium oxide (CdO), 0.8 mmol of tetradecylphosphonic acid (TDPA), and 9.77 mmol of Trioctylphosphine oxide (TOPO).
-
Heat the mixture to 270°C under an inert atmosphere with vigorous stirring until the CdO is fully dissolved and the solution becomes clear.
-
Rapidly inject the Se/TOP solution into the hot reaction mixture.
-
The reaction temperature will drop. Allow the temperature to recover and then maintain it at a specific growth temperature (e.g., 230-270°C) to control the size of the quantum dots. The growth time will also influence the final particle size.
-
Aliquots can be taken at different time points to obtain quantum dots of varying sizes.
-
-
Isolation and Purification:
-
After the desired reaction time, cool the reaction mixture to room temperature.
-
Add an excess of a non-solvent like methanol to precipitate the quantum dots.
-
Centrifuge the mixture to collect the quantum dots.
-
Discard the supernatant and redisperse the quantum dot pellet in a suitable solvent like toluene.
-
Repeat the precipitation and redispersion steps as necessary to purify the quantum dots.
-
The workflow for the synthesis of CdSe quantum dots is illustrated in the following diagram:
Safety and Handling
Trioctylphosphine oxide is considered a hazardous substance and requires careful handling.
-
Hazards:
-
Precautions:
-
Handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Prevent release into the environment.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
-
Disposal:
-
Dispose of as hazardous waste in accordance with local, state, and federal regulations.[11]
-
References
- 1. Trioctylphosphine oxide - Wikipedia [en.wikipedia.org]
- 2. CAS 78-50-2: Trioctylphosphine oxide | CymitQuimica [cymitquimica.com]
- 3. Trioctylphosphine oxide | 78-50-2 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Trioctylphosphine oxide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. EP0528167A1 - Process for the preparation of organophosphines - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Page loading... [guidechem.com]
- 9. Trioctylphosphine_oxide [chemeurope.com]
- 10. briefs.techconnect.org [briefs.techconnect.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
